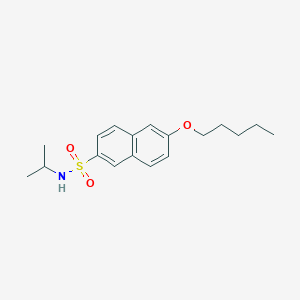

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

6-pentoxy-N-propan-2-ylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-4-5-6-11-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-14(2)3/h7-10,12-14,19H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSFZUKUOLLUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide typically involves the following steps:

Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.

Alkylation: The sulfonic acid group is then alkylated with pentyloxy group using an appropriate alkylating agent.

Amidation: The final step involves the reaction of the alkylated naphthalene sulfonic acid with isopropylamine to form the sulfonamide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the alkyl side chains.

Reduction: Reduction reactions may target the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide can be used as a building block for more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, naphthalene sulfonamides are often studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine

Medically, compounds of this class may be investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, these compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide with analogs differing in alkoxy chain length, sulfonamide substituents, or core modifications.

Alkoxy Chain Variations

Compounds with varying alkoxy substituents on the naphthalene ring exhibit distinct synthetic and physicochemical profiles:

Key Findings :

- Synthesis yields for pentyloxy derivatives (e.g., 85% for 3a) are higher than those for bulkier analogs (e.g., 56% for 4a with tris(pentyloxy) groups) , suggesting optimal synthetic feasibility for mid-length chains.

Sulfonamide Substituent Modifications

Variations in the sulfonamide nitrogen substituent significantly impact biological and physical properties:

Key Findings :

- The isopropyl group in the target compound likely increases steric bulk and lipophilicity compared to methyl or hydrophilic amine substituents, which could influence receptor binding or metabolic stability .

- Charged derivatives (e.g., aminohexyl in ) exhibit improved solubility, making them more suitable for aqueous formulations.

Core Structure Analogues

Compounds retaining the naphthalene sulfonamide core but with additional functional groups:

Research Implications and Gaps

Synthetic Optimization : The high yields of pentyloxy analogs (e.g., 3a at 85% ) suggest that this compound could be synthesized efficiently using similar methodologies.

Physicochemical Profiling : Experimental determination of logP, solubility, and stability is critical to validate inferred properties and compare performance against analogs.

Biological Activity

6-(Pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. Its structure includes a naphthalene core substituted with a pentyloxy group and an isopropyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 6-pentyloxy-N-(propan-2-yl)naphthalene-2-sulfonamide, with the following chemical formula: C₁₈H₂₅NO₃S. Its molecular weight is approximately 325.46 g/mol. The unique substituents on the naphthalene ring are believed to enhance lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Compounds in the naphthalene sulfonamide class have been studied for their ability to inhibit various enzymes, including protein tyrosine kinases (PTKs). The mechanism typically involves binding to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Enzyme Inhibition Studies

Recent studies have demonstrated the efficacy of naphthalene sulfonamides in inhibiting specific kinases. For instance, sulfonamide-based compounds have shown selective inhibition of Src family kinases, which are implicated in various cancers . The structure of this compound may provide unique interactions with these kinases, enhancing its inhibitory effects compared to related compounds.

Case Studies

- Cancer Cell Lines : In vitro studies using human cancer cell lines have indicated that naphthalene sulfonamides can induce apoptosis and inhibit cell proliferation. For example, treatment with similar sulfonamide compounds resulted in a significant reduction in viable cell counts in breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Cytotoxicity Assessments : Cytotoxicity assays have revealed that derivatives of naphthalene sulfonamides exhibit varying degrees of cytotoxic effects against different cancer cell lines. The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent biological activity .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Enzyme inhibitor | TBD |

| Naphthalene-2-sulfonamide | Structure | Moderate cytotoxicity | 15 |

| 6-(methoxy)-N-(propan-2-yl)naphthalene-2-sulfonamide | Structure | Low cytotoxicity | 30 |

Medicinal Chemistry

The potential therapeutic applications of this compound extend beyond enzyme inhibition. Researchers are exploring its use as a scaffold for developing new drugs targeting various diseases, including inflammatory disorders and cancers.

Future Directions

Ongoing research aims to optimize the structure of naphthalene sulfonamides to enhance their selectivity and potency as therapeutic agents. Investigations into their pharmacokinetics and bioavailability are also crucial for advancing these compounds into clinical trials.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., naphthalene ring protons and sulfonamide NH).

- IR Spectroscopy : Peaks near 1350 cm⁻¹ (S=O symmetric stretch) and 1150 cm⁻¹ (S=O asymmetric stretch) validate the sulfonamide group .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves 3D structure, particularly for verifying bond angles and torsional strain in the pentyloxy chain .

How does the electronic environment of the naphthalene ring influence the reactivity of the sulfonamide group in this compound?

Advanced Research Question

The electron-withdrawing sulfonamide group at position 2 creates a partial positive charge on the adjacent carbon, directing electrophilic substitutions to position 1 or 3 of the naphthalene ring. The pentyloxy group at position 6, an electron-donating substituent, further modulates reactivity by stabilizing intermediates in nucleophilic attack or oxidation reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

What strategies can resolve contradictions in biological activity data observed across studies involving this sulfonamide derivative?

Advanced Research Question

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), compound purity, or structural analogs. To address this:

- Purity Validation : Use HPLC (≥98% purity) and TLC to rule out by-products .

- Structural Confirmation : Compare crystallographic data (e.g., bond lengths) with reported analogs .

- Biological Replicates : Standardize assays across multiple cell lines or enzyme batches to confirm activity trends .

What are the recommended analytical methods for assessing the purity and stability of this compound under different storage conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C).

- Long-term Stability : Store at -20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonamide group .

How can computational chemistry approaches predict the binding affinity of this compound to enzymatic targets like butyrylcholinesterase?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions between the sulfonamide group and enzyme active sites. For example:

- Docking Validation : Redock known inhibitors (e.g., N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide) to EGFR or butyrylcholinesterase with RMSD ≤ 2 Å .

- Binding Energy Calculations : MM-PBSA/GBSA methods estimate ΔG values, prioritizing targets with high affinity .

What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how are they experimentally determined?

Basic Research Question

- logP (Lipophilicity) : Determine via shake-flask method (octanol/water partitioning) or HPLC retention time correlation .

- Aqueous Solubility : Use UV-Vis spectroscopy at saturated concentrations in buffered solutions (pH 7.4) .

- Melting Point : Differential Scanning Calorimetry (DSC) confirms crystalline purity .

In crystallographic studies, what challenges arise in resolving the three-dimensional structure of this compound, and how are they addressed?

Advanced Research Question

Challenges include twinning (common in naphthalene derivatives) and disorder in the pentyloxy chain. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.